REACTION_CXSMILES
|
C([O:3][C:4](=[O:19])[C:5]1[CH:10]=[C:9]([CH2:11][CH:12]([CH3:14])[CH3:13])[C:8]([CH2:15][CH:16]([CH3:18])[CH3:17])=[N:7][CH:6]=1)C.[ClH:20]>>[ClH:20].[CH2:11]([C:9]1[C:8]([CH2:15][CH:16]([CH3:18])[CH3:17])=[N:7][CH:6]=[C:5]([CH:10]=1)[C:4]([OH:19])=[O:3])[CH:12]([CH3:14])[CH3:13] |f:2.3|
|
Name
|
|
Quantity
|
52 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CN=C(C(=C1)CC(C)C)CC(C)C)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×10 mL)
|
Type
|
CUSTOM
|
Details
|
The aq. phase is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is dried under HV
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C(C)C)C=1C(=NC=C(C(=O)O)C1)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |